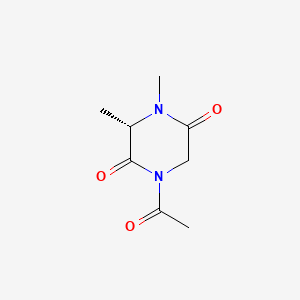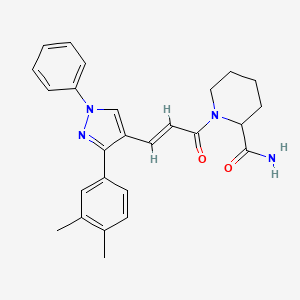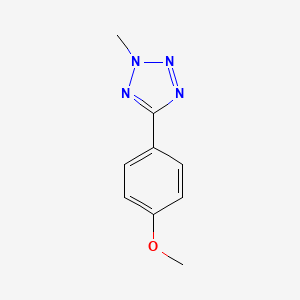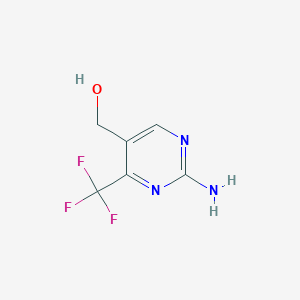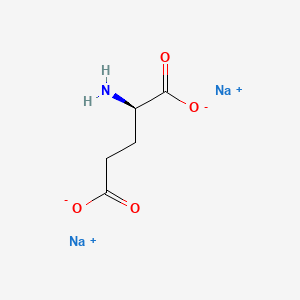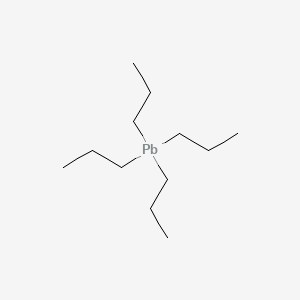
aluminum;sodium;ethane;hydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “aluminum;sodium;ethane;hydride” is a complex metal hydride that combines aluminum, sodium, ethane, and hydride ions. This compound is of interest due to its potential applications in hydrogen storage, reducing agents, and various industrial processes. The unique combination of these elements results in a compound with distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of aluminum;sodium;ethane;hydride typically involves the reaction of aluminum chloride with sodium hydride in the presence of ethane. The reaction is catalyzed by organoaluminum compounds, which facilitate the formation of the hydride complex. The general reaction can be represented as follows:
AlCl3+NaH+C2H6→AlNaC2H6H+NaCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of high-pressure hydrogenation and controlled temperature conditions ensures the stability and efficiency of the production process.
化学反応の分析
Types of Reactions
Aluminum;sodium;ethane;hydride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent, converting aldehydes and ketones to their corresponding alcohols.
Hydrogenation Reactions: It can hydrogenate unsaturated organic compounds, adding hydrogen atoms to double or triple bonds.
Decomposition Reactions: Upon heating, it decomposes to release hydrogen gas and form aluminum and sodium byproducts.
Common Reagents and Conditions
Reducing Agents: Commonly used in conjunction with lithium aluminum hydride or sodium borohydride.
Solvents: Reactions are typically carried out in diethyl ether or tetrahydrofuran to maintain anhydrous conditions.
Temperature and Pressure: Reactions are often conducted at elevated temperatures (50-100°C) and moderate pressures to ensure complete conversion.
Major Products Formed
Alcohols: From the reduction of carbonyl compounds.
Hydrogen Gas: From the decomposition of the hydride complex.
Aluminum and Sodium Salts: As byproducts of various reactions.
科学的研究の応用
Aluminum;sodium;ethane;hydride has a wide range of scientific research applications, including:
Hydrogen Storage: Due to its high hydrogen content and low decomposition temperature, it is used in hydrogen storage systems for fuel cells and portable power devices.
Reducing Agent: Employed in organic synthesis for the reduction of carbonyl compounds, nitro compounds, and other functional groups.
Rocket Propellants: Utilized as a high-energy material in solid rocket propellants due to its rapid hydrogen release and high combustion heat.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of aluminum;sodium;ethane;hydride involves the transfer of hydride ions (H-) to the target molecules. The hydride ion acts as a nucleophile, attacking electrophilic centers such as carbonyl groups in aldehydes and ketones. This nucleophilic attack results in the formation of alkoxide intermediates, which are subsequently protonated to yield the corresponding alcohols. The overall process can be summarized as follows:
Nucleophilic Attack: Hydride ion attacks the electrophilic carbonyl carbon.
Formation of Alkoxide: The intermediate alkoxide ion is formed.
Protonation: The alkoxide ion is protonated to form the alcohol product.
類似化合物との比較
Similar Compounds
Lithium Aluminum Hydride: A similar reducing agent with higher reactivity but more stringent handling requirements.
Sodium Borohydride: A milder reducing agent used in aqueous and alcoholic solutions.
Potassium Aluminum Hydride: Another complex hydride with similar applications but different reactivity and stability profiles.
Uniqueness
Aluminum;sodium;ethane;hydride is unique due to its combination of aluminum, sodium, and ethane, which imparts distinct chemical properties and reactivity. Its ability to release hydrogen at relatively low temperatures makes it particularly valuable for hydrogen storage applications. Additionally, its dual role as a reducing agent and hydrogenation catalyst sets it apart from other similar compounds.
特性
分子式 |
C2H7AlNa+3 |
|---|---|
分子量 |
81.05 g/mol |
IUPAC名 |
aluminum;sodium;ethane;hydride |
InChI |
InChI=1S/C2H6.Al.Na.H/c1-2;;;/h1-2H3;;;/q;+3;+1;-1 |
InChIキー |
YOJXYDASVBJMLF-UHFFFAOYSA-N |
正規SMILES |
[H-].CC.[Na+].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


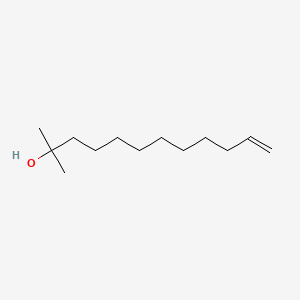
![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)
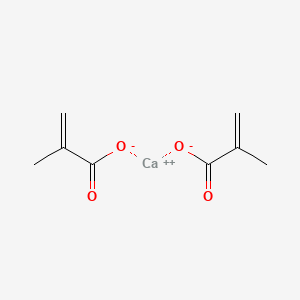
![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)
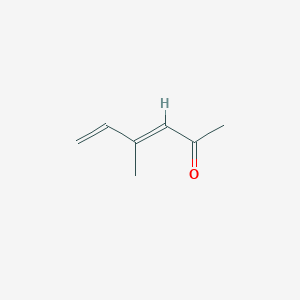
![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)
